molecular formula C23H29FN2O3S B11343283 1-[(4-fluorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

Cat. No.: B11343283
M. Wt: 432.6 g/mol
InChI Key: KICHJXHKAGVZJX-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide is an organic compound that features a piperidine ring substituted with a carboxamide group, a phenylbutan-2-yl group, and a fluorophenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methanesulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Phenylbutan-2-yl Group: This step involves a substitution reaction where the phenylbutan-2-yl group is attached to the piperidine ring.

    Addition of the Fluorophenylmethanesulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methanesulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methanesulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Fluorophenyl)methanesulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives and sulfonyl-containing compounds.

    4-Fluorophenyl methyl sulfone: A related compound with a similar sulfonyl group but different overall structure.

Uniqueness

The uniqueness of 1-[(4-Fluorophenyl)methanesulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C23H29FN2O3S

Molecular Weight

432.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN2O3S/c1-18(7-8-19-5-3-2-4-6-19)25-23(27)21-13-15-26(16-14-21)30(28,29)17-20-9-11-22(24)12-10-20/h2-6,9-12,18,21H,7-8,13-17H2,1H3,(H,25,27)

InChI Key

KICHJXHKAGVZJX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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